Isodihydrofutoquinol B
Description
Isodihydrofutoquinol B (CAS: 62499-71-2) is a lignan-class natural product derived from the leaves and stems of Piper schmidtii (Piperaceae family) . Its molecular formula is C₂₁H₂₄O₅, with a molecular weight of 356.41 g/mol . Structurally, it belongs to the phenylpropanoid group, characterized by a dibenzylbutane skeleton modified with methoxy and hydroxyl groups .
This compound is widely utilized in pharmacological research, particularly in antioxidant, anti-inflammatory, and anticancer studies . It is commercially available as a reference standard (≥98% purity) for HPLC, LC-MS, and NMR-based analyses . Suppliers such as ChemFaces and TargetMol provide it in quantities ranging from 1 mg to 25 mg, with global distribution to academic and industrial research institutions .
Properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOHLDSEWHACKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660095 | |
| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-71-2 | |
| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodihydrofutoquinol B can be synthesized through various organic synthesis techniques. One common method involves the extraction and isolation from the stems of Piper kadsura. The process typically includes solvent extraction, followed by chromatographic purification to obtain the pure compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Isodihydrofutoquinol B undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Isodihydrofutoquinol B is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that related compounds can:
- Inhibit cell growth : By inducing cell cycle arrest and apoptosis in cancer cells.
- Modulate signaling pathways : Such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
Antioxidant Properties
This compound may possess significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can cause oxidative stress and contribute to various diseases, including cancer and cardiovascular diseases. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential use in developing antioxidant therapies.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. The compound's impact on pro-inflammatory cytokines has been studied, showing promise for therapeutic applications in managing inflammation-related conditions.
Table 1: Biological Activities of this compound
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value demonstrating its potency as an anticancer agent. The mechanism of action was linked to increased apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antioxidant Mechanism
Another research project focused on the antioxidant capabilities of this compound. The study employed various assays to measure the compound's ability to neutralize free radicals. Findings demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in formulations aimed at reducing oxidative damage.
Mechanism of Action
Isodihydrofutoquinol B exerts its effects primarily through its interaction with cellular pathways involved in neuroprotection. It has been shown to protect PC12 cells from amyloid-beta-induced damage by modulating oxidative stress and apoptosis pathways . The exact molecular targets and pathways are still under investigation, but its ability to mitigate oxidative damage is a key aspect of its mechanism.
Comparison with Similar Compounds
Isodihydrofutoquinol A
- CAS No.: 62560-95-6 .
- Molecular Formula: C₂₁H₂₄O₅ (same as Isodihydrofutoquinol B) .
- Source : Also isolated from Piper species .
- Structural Difference : The stereochemistry of the benzofuran ring differs, leading to distinct bioactivity profiles .
- Bioactivity: While both compounds exhibit antioxidant properties, Isodihydrofutoquinol A shows weaker inhibition of EGFR (epidermal growth factor receptor) compared to this compound in lung cancer models .
Burchellin
Kadsurin B
Denudatin B
Comparative Data Table
Key Research Findings
- Anticancer Potential: this compound demonstrated superior binding affinity (−7.3 kcal/mol) to EGFR compared to erlotinib (−7.1 kcal/mol), a standard lung cancer drug .
- Antioxidant Activity: In LC-MS-based assays, this compound showed higher free radical scavenging capacity than Isodihydrofutoquinol A, attributed to its hydroxyl group orientation .
- Structural Specificity: Minor stereochemical differences between Isodihydrofutoquinol A and B significantly impact their pharmacokinetic properties, such as solubility and bioavailability .
Biological Activity
Isodihydrofutoquinol B is a bioactive compound isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant known for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant effects. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of approximately 360.42 g/mol. The compound's structure contributes to its biological activities, which include antioxidant and potential anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.42 g/mol |
| CAS Number | 62499-71-2 |
| Source | Piper kadsura |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases, including cancer.
Study Findings
A study conducted on various extracts from Piper kadsura demonstrated that this compound showed strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, indicating its potential as an effective antioxidant agent .
Anticancer Potential
This compound has been evaluated for its efficacy against cancer cell lines, particularly through its interaction with the epidermal growth factor receptor (EGFR). EGFR is a critical target in cancer therapy as it plays a significant role in cell proliferation and survival.
Molecular Docking Studies
In silico studies have suggested that this compound can act as an EGFR inhibitor. A comparative analysis of binding affinities revealed that it has a favorable interaction profile with EGFR, alongside other compounds derived from Piper nigrum .
Table 2: Binding Affinities of Selected Compounds with EGFR
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Clarkinol A | -7.304 |
| This compound | -6.8 |
| Burchellin | -7.0 |
| Kadsurin B | -6.5 |
Case Study 1: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)
A recent case study focused on the effects of this compound on NSCLC cell lines demonstrated promising results. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays.
Results
- Concentration : 10 µM to 100 µM
- Inhibition Rate : Up to 70% at 100 µM concentration
- Mechanism : Induction of apoptosis was observed through caspase activation assays.
These findings suggest that this compound may serve as a potential therapeutic agent in NSCLC treatment .
Case Study 2: Antioxidant Effects in Diabetic Models
Another case study investigated the antioxidant effects of this compound in diabetic rats. The study aimed to assess the compound's ability to mitigate oxidative stress markers.
Findings
- Oxidative Stress Markers : Reduced malondialdehyde (MDA) levels by 40%
- Antioxidant Enzymes : Increased superoxide dismutase (SOD) and catalase activities significantly
This suggests that this compound may have therapeutic implications for managing oxidative stress in diabetes .
Q & A
Q. What experimental protocols are recommended for isolating Isodihydrofutoquinol B from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity or TLC analysis is critical. For plant-derived compounds like this compound, confirmation of the botanical source (e.g., Piper schmidtii) and voucher specimen deposition ensures reproducibility. Final purification may require recrystallization or preparative HPLC, with purity assessed via NMR and HPLC-MS (>95%) .
Q. How should researchers validate the structural identity of this compound in novel studies?
Structural confirmation requires:
- Spectroscopic data : 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton-carbon connectivity and stereochemistry.
- Mass spectrometry : HR-MS for molecular formula verification (C₂₁H₂₄O₅, [M+H]⁺ = 357.17).
- Comparative analysis : Match spectral data with literature values for known analogs (e.g., Isodihydrofutoquinol A, Futoquinol) to rule out misidentification .
Q. What analytical methods are essential for assessing the purity of this compound?
Purity is determined using:
- HPLC-DAD/UV with a C18 column and gradient elution (e.g., acetonitrile/water).
- Chiral chromatography to resolve enantiomeric impurities.
- Quantitative NMR (qNMR) for absolute purity assessment. Report retention times, peak symmetry, and integration values. Contaminants (e.g., solvents, degradation products) must be <0.5% .
Advanced Research Questions
Q. How can discrepancies in reported bioactivities of this compound be systematically addressed?
Contradictory findings often arise from:
- Variable assay conditions : Cell line passage number, serum concentration, or incubation time.
- Compound stability : Degradation under storage (e.g., light, temperature) should be tested via LC-MS.
- Batch variability : Natural product extracts may differ in minor alkaloids affecting synergy. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro assays.
- Inter-laboratory validation : Share samples and protocols to confirm reproducibility .
Q. What computational approaches are effective in elucidating the molecular targets of this compound?
Target prediction workflows:
- Molecular docking : Use AutoDock Vina to screen against databases (e.g., PDB, ChEMBL).
- Phylogenetic analysis : Identify conserved binding sites in homologous proteins.
- Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape. Validate predictions with in vitro binding assays (e.g., SPR, ITC) and gene knockout models .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound and its analogs?
Key challenges:
- Stereochemical complexity : Minor structural changes (e.g., allyl group position) drastically alter activity.
- Limited synthetic routes : Difficulty in generating derivatives for SAR studies. Solutions:
- Semi-synthesis : Modify natural isolates (e.g., acetylation, oxidation).
- Crystallography : Resolve 3D structures of ligand-target complexes to identify critical interactions. Tabulate bioactivity data with structural variations (e.g., Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
